BenchChemオンラインストアへようこそ!

Nurr1 agonist 5

Nurr1 agonism Transcriptional activity EC50

Nurr1 agonist 5 (compound 5o) is a structure-guided, small-molecule agonist optimized from dihydroxyindole. Its key differentiator is selectivity: it exhibits a clear preference for Nurr1 over related NR4A members Nur77 and NOR-1, unlike pan-agonists such as compound 13. This specificity is critical for clean target validation studies in neuroinflammation and neurodegeneration. With a well-characterized EC50 of 3 µM and a 2.2-fold greater potency than tool compound 4A7C-301, it serves as a superior benchmark control in high-throughput screening campaigns. Choose this compound for reproducible, off-target-free induction of neuroprotective gene programs (TH, VMAT2, SOD2) in dopaminergic cell models.

Molecular Formula C19H19Cl2N3O2
Molecular Weight 392.3 g/mol
Cat. No. B15136198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNurr1 agonist 5
Molecular FormulaC19H19Cl2N3O2
Molecular Weight392.3 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=C3C=CNC3=C2)Cl
InChIInChI=1S/C19H19Cl2N3O2/c1-24(2)7-8-26-18-4-3-13(20)10-17(18)23-19(25)14-11-16-12(5-6-22-16)9-15(14)21/h3-6,9-11,22H,7-8H2,1-2H3,(H,23,25)
InChIKeyLWEDOMJYGSQEGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nurr1 agonist 5 (Compound 5o) Procurement Guide: Neuroprotective Transcription Factor Agonist Kd 0.5 μM


Nurr1 agonist 5, also known as compound 5o, is a synthetic small-molecule agonist of the nuclear receptor-related 1 (Nurr1/NR4A2) transcription factor . Developed through structure-guided optimization of the natural ligand dihydroxyindole (DHI), this compound is characterized by a molecular weight of 392.28 g/mol (C19H19Cl2N3O2) and is primarily utilized as a research tool to investigate Nurr1-mediated neuroprotection and gene regulation [1].

Why Nurr1 agonist 5 Cannot Be Substituted by Other Nurr1 Agonists: A Quantitative Analysis


Nurr1 agonists exhibit profound differences in potency, NR4A-subfamily selectivity, and off-target profiles, making direct substitution scientifically invalid. For instance, while many agonists share a common scaffold (e.g., DHI or vidofludimus derivatives), minor structural modifications lead to significant changes in activation efficacy, selectivity for Nurr1 over Nur77/NOR-1, and potential DHODH inhibition [1]. Therefore, selection must be based on the precise quantitative profile of the specific compound for the intended assay, rather than class-level assumptions.

Quantitative Differentiation Evidence for Nurr1 agonist 5 (5o) vs. Comparators


Nurr1 agonist 5 vs. 4A7C-301: Superior Transcriptional Activation Potency (EC50)

In a Gal4-Nurr1 hybrid reporter gene assay, Nurr1 agonist 5 (compound 5o) demonstrates a 2.2-fold higher potency in activating Nurr1 transcriptional activity compared to the reference agonist 4A7C-301, with an EC50 of 3 μM versus 6.53 μM [1]. This indicates a more efficient activation of the target at lower concentrations.

Nurr1 agonism Transcriptional activity EC50

Nurr1 agonist 5 vs. Analogs 5r/5v: Unique Binding Interaction Confers Higher Affinity

Molecular modeling predicts that Nurr1 agonist 5 (5o) forms a unique face-to-face contact with residue His516 in the Nurr1 ligand-binding domain (LBD), an interaction that is not observed for its closely related structural analogs 5r and 5v [1]. This specific interaction is correlated with the higher binding affinity observed for 5o (Kd = 0.5 μM) compared to the less active analogs, providing a structural basis for its superior activity.

Binding affinity Molecular docking Structure-activity relationship

Nurr1 agonist 5 vs. Nurr1 Agonist 13: Greater Selectivity for Nurr1 over Related NR4A Family Receptors

In a comparative NR4A family selectivity panel, Nurr1 agonist 5 (5o) demonstrated a significant preference for activating Nurr1 over the highly related receptors NOR-1 (p < 0.001) and Nur77 (p < 0.01) [1]. In contrast, the related agonist compound 13 activated Nurr1 and Nur77 with equal potency, showing no selectivity between these two family members [1]. This indicates a cleaner pharmacological profile for 5o.

NR4A selectivity Nuclear receptor Off-target effects

Nurr1 agonist 5 vs. DHI and 5-Chloroindole: Enhanced Induction of Neuroprotective Genes

Treatment of dopaminergic N27 cells with Nurr1 agonist 5 (5o) resulted in a robust and significant increase in mRNA expression of key neuroprotective and dopaminergic genes, including tyrosine hydroxylase (TH), vesicular amino acid transporter 2 (VMAT2), and superoxide dismutase 2 (SOD2) [1]. This effect was more pronounced compared to the parental compounds DHI (2a) and 5-chloroindole (2b), highlighting the improved functional activity gained through structure-guided optimization [1].

Gene expression Neuroprotection Dopaminergic neurons

Optimal Research Applications for Nurr1 agonist 5 (5o) Based on Quantitative Evidence


Differentiating Nurr1-Specific from NR4A Pan-Activation in Cellular Models

Use Nurr1 agonist 5 (5o) as a selective tool compound to probe Nurr1-specific signaling pathways. Its demonstrated preference for Nurr1 over the related NR4A family members Nur77 and NOR-1 [1] allows for cleaner interpretation of results in assays where pan-NR4A agonists (like compound 13) would produce confounding off-target effects [1]. This is critical for target validation studies in neuroinflammation and neurodegeneration.

Investigating Transcriptional Regulation of Dopaminergic and Neuroprotective Genes

Employ Nurr1 agonist 5 (5o) in cell-based assays (e.g., N27 dopaminergic cells or T98G glioblastoma cells) to robustly induce the expression of key target genes such as TH, VMAT2, and SOD2 [2]. Its superior efficacy in driving this neuroprotective gene program compared to earlier DHI-based analogs [2] makes it a potent tool for studying Nurr1's role in maintaining dopaminergic neuron health and resilience.

Screening for Nurr1 Agonists with Improved Potency over First-Generation Tools

Utilize Nurr1 agonist 5 (5o) as a benchmark control in high-throughput screening campaigns aimed at discovering novel Nurr1 ligands. Its well-characterized EC50 of 3 μM in transcriptional activation assays provides a reliable reference point for assessing the relative potency and efficacy of new chemical entities. Furthermore, its 2.2-fold greater potency compared to the tool compound 4A7C-301 [3] sets a higher standard for hit progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nurr1 agonist 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.